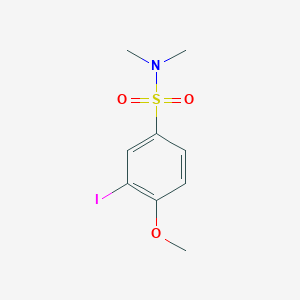
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide, also known as DEHB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. DEHB is a benzamide derivative that has been found to exhibit promising biological activity, making it a valuable tool for investigating various biochemical and physiological processes.
作用機序
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Studies have shown that this compound can inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. This compound has also been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and angiogenesis. Studies have shown that this compound can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage. This compound has also been found to inhibit the production of pro-inflammatory cytokines and angiogenic factors, which can contribute to the growth and spread of cancer cells.
実験室実験の利点と制限
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. This compound has also been found to exhibit low toxicity in normal cells, making it a potentially safe and effective cancer therapy. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
将来の方向性
There are several future directions for research on 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential therapeutic applications in other diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide can be achieved through a multi-step process involving the reaction of 4-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,5-dichloro-4-ethoxyaniline. The final step involves the amidation of the resulting intermediate with ammonia or an amine.
科学的研究の応用
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-2-21-14-12(16)7-9(8-13(14)17)15(20)18-10-3-5-11(19)6-4-10/h3-8,19H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGHRVZMLSGPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5712034.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5712052.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B5712059.png)



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)


![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)

![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)
